Benzamide, N-(2-imidazolyl)-4-nitro-
Description
Benzamide, N-(2-imidazolyl)-4-nitro- is a benzamide derivative featuring a nitro group at the para position of the aromatic ring and an imidazolyl substituent attached to the amide nitrogen.
Properties
CAS No. |
36918-78-2 |
|---|---|
Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C10H8N4O3/c15-9(13-10-11-5-6-12-10)7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,12,13,15) |
InChI Key |
KFDZTHIWFNKNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2-imidazolyl)-4-nitro- typically involves the aroylation of N-substituted 2-methylimidazoles. This process can be carried out using aroyl chlorides in a solvent such as acetonitrile (MeCN) in the presence of a base like triethylamine (Et3N). The reaction proceeds with high yield and can be followed by hydrolysis to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-(2-imidazolyl)-4-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the imidazolyl position.
Scientific Research Applications
Benzamide, N-(2-imidazolyl)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial properties and can be used in the study of enzyme inhibition.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of Benzamide, N-(2-imidazolyl)-4-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, altering the redox state of the target enzyme and affecting its function. The imidazolyl group can also interact with various receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Electron Effects: The nitro group in all compounds enhances electrophilicity, but its position (para vs. meta) and additional substituents (e.g., amino in ) modulate reactivity.
- Heterocyclic Influence : Imidazole (target compound) and thiazole () introduce nitrogen/sulfur atoms, affecting hydrogen bonding and solubility. Thiazole’s sulfur may enhance lipophilicity compared to imidazole’s nitrogen-rich structure.
Insights :
- The target compound’s synthesis may require optimization of reaction time and temperature, as seen in (room temperature) versus (elevated temperatures for thiazole derivatives).
- High yields (e.g., 95% in ) are achievable with reactive acyl chlorides, suggesting similar efficiency for the target if imidazole nucleophilicity is sufficient.
Spectroscopic and Physicochemical Properties
NMR Shifts :
- Nitro Group Impact : In compound 3 (), the para-nitro group deshields adjacent protons, resulting in downfield aromatic signals (δ 8.2–8.5 ppm). Similar shifts are expected in the target compound.
- Imidazole Protons : Imidazolyl substituents (target, ) exhibit characteristic peaks near δ 7.5–8.0 ppm for aromatic protons and δ 10–12 ppm for NH groups in DMSO-d6 .
Melting Points :
- Compounds with nitro groups (e.g., ) typically exhibit higher melting points (>150°C) due to dipole-dipole interactions. The target compound may follow this trend unless imidazole’s hydrogen-bonding ability lowers crystallinity.
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